1,2-Bis(bromomethyl)naphthalene
Overview
Description
1,2-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 2 positions of the naphthalene ring
Mechanism of Action
Target of Action
1,2-Bis(bromomethyl)naphthalene is a complex organic compound with a molecular formula of C12H10Br2
Mode of Action
Brominated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with nucleophilic sites in biological molecules . This can lead to changes in the structure and function of these molecules.
Biochemical Pathways
Brominated compounds can potentially disrupt various biochemical pathways due to their reactivity and ability to form covalent bonds with biological molecules .
Pharmacokinetics
Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .
Result of Action
Brominated compounds can potentially cause cellular damage due to their reactivity and ability to form covalent bonds with biological molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound .
Preparation Methods
1,2-Bis(bromomethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 1,2-dimethylnaphthalene. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require refluxing the mixture to ensure complete bromination .
Chemical Reactions Analysis
1,2-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can produce 1,2-bis(azidomethyl)naphthalene.
Reduction Reactions: The compound can be reduced to 1,2-bis(methyl)naphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1,2-Bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Material Science: It is employed in the preparation of polymers and other advanced materials due to its reactivity and structural properties.
Comparison with Similar Compounds
1,2-Bis(bromomethyl)naphthalene can be compared with other similar compounds such as:
2-(Bromomethyl)naphthalene: This compound has only one bromomethyl group attached to the naphthalene ring, making it less reactive compared to this compound.
1,4-Bis(bromomethyl)benzene: This compound has bromomethyl groups attached to a benzene ring instead of a naphthalene ring, resulting in different reactivity and applications.
This compound stands out due to its dual bromomethyl groups, which provide multiple reactive sites for chemical transformations, making it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
1,2-bis(bromomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONHMGXRXCPGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392171 | |
Record name | 1,2-bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59882-98-3 | |
Record name | 1,2-bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(BROMOMETHYL)NAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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